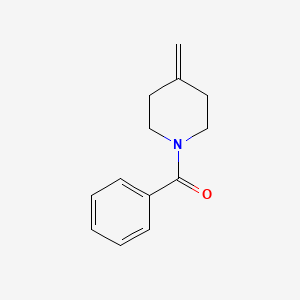

(4-Methylenepiperidin-1-yl)(phenyl)methanone

Description

(4-Methylenepiperidin-1-yl)(phenyl)methanone is a methanone derivative featuring a piperidine ring substituted with a methylene group at the 4-position and a phenyl group attached via a ketone linkage. Its molecular formula is C₁₃H₁₅NO, with a molecular weight of 201.26 g/mol . The compound is structurally characterized by the presence of a rigid piperidine scaffold and a planar phenyl group, which influence its electronic and steric properties. It has been identified as an impurity in pharmaceutical syntheses, particularly in the context of antifungal agents like efinaconazole, where structural modifications to the piperidine ring are critical for activity .

Properties

IUPAC Name |

(4-methylidenepiperidin-1-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-11-7-9-14(10-8-11)13(15)12-5-3-2-4-6-12/h2-6H,1,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLNNUXOAZQFEAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCN(CC1)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454651 | |

| Record name | N-benzoyl-4-methylenepiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188904-84-9 | |

| Record name | N-benzoyl-4-methylenepiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylenepiperidin-1-yl)(phenyl)methanone typically involves the reaction of piperidine derivatives with phenylmethanone precursors. One common method involves the reaction of 4-methylpiperidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified using column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The purification steps may include crystallization and recrystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: (4-Methylenepiperidin-1-yl)(phenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the methylene group, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Substituted piperidine derivatives.

Scientific Research Applications

(4-Methylenepiperidin-1-yl)(phenyl)methanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Methylenepiperidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and pain pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to a reduction in the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of (4-methylenepiperidin-1-yl)(phenyl)methanone, we compare it with structurally and functionally related methanone derivatives. Key compounds include:

Table 1: Structural and Functional Comparison

Key Comparisons

Structural Flexibility vs. Rigidity: The 4-methylenepiperidine group introduces rigidity, which contrasts with compounds like (3-ethyl-6,7-dimethoxynaphthalene-1-yl)(phenyl)methanone, where the naphthalene core allows for greater conformational flexibility. Dihedral angles between aromatic rings in the latter range from 61.97° to 69.4°, suggesting varied packing efficiencies in solid-state structures .

Electronic Effects: Substituents on the piperidine or phenyl rings significantly alter electronic properties. In PTZ-KT, the fused phenothiazine ring system enables extended π-conjugation, enhancing electron delocalization critical for redox applications .

Biological Activity: Hydrophilic groups like the hydroxymethyl in [4-(hydroxymethyl)piperidin-1-yl]-phenylmethanone improve solubility, making it a preferred intermediate in antifungal syntheses. In contrast, the methylenepiperidine group in the target compound may reduce polarity, affecting pharmacokinetics . The ethynyl linker in (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl)(3-hydroxypiperidin-1-yl)methanone introduces steric bulk, which could hinder enzymatic degradation, enhancing antimicrobial persistence .

Synthetic Accessibility :

- The target compound is synthesized via straightforward alkylation/ketone coupling, whereas derivatives like PTZ-KT require multi-step fused-ring syntheses, increasing complexity and cost .

Biological Activity

(4-Methylenepiperidin-1-yl)(phenyl)methanone, also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C13H15NO

- Molecular Weight : 215.27 g/mol

- CAS Number : 188904-84-9

- Chemical Structure : The compound features a piperidine ring substituted with a phenyl group and a methanone moiety.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit the following activities:

- Antimicrobial Properties : The compound has been investigated for its ability to inhibit microbial growth, which is crucial for developing new antibiotics.

- Anticancer Activity : Research indicates that it may have cytotoxic effects against certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.

Biological Activity Overview

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxicity against cancer cells | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study highlighted the compound's effectiveness against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development. The mechanism involves disruption of bacterial cell wall synthesis.

- Anticancer Properties :

- Anti-inflammatory Effects :

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.